molecular formula C14H9Cl2NO3 B6409070 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid CAS No. 1261935-36-7

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid

Cat. No.: B6409070
CAS No.: 1261935-36-7
M. Wt: 310.1 g/mol
InChI Key: BDOMZBZCYJGKIE-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 It is a derivative of benzoic acid, featuring both carbamoyl and chlorophenyl functional groups

Properties

IUPAC Name

2-(3-carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOMZBZCYJGKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691602
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-36-7
Record name 3'-Carbamoyl-3,4'-dichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-carbamoyl-4-chlorophenylboronic acid and 6-chlorobenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to link the boronic acid derivative with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The carbamoyl group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the carbamoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the carbamoyl group, such as carboxylic acids.

    Reduction Products: Reduced forms of the carbamoyl group, such as amines.

    Hydrolysis Products: Benzoic acid derivatives and amines.

Scientific Research Applications

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid
  • 2-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
  • 3-Carbamoyl-4-chlorophenylboronic acid

Uniqueness

2-(3-Carbamoyl-4-chlorophenyl)-6-chlorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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